
Octanoic acid
Overview
Description
Octanoic acid (C₈H₁₆O₂), also known as caprylic acid, is a saturated medium-chain fatty acid (MCFA) with an 8-carbon chain. It is naturally found in coconut oil, palm kernel oil, and human milk . Physically, it is a colorless liquid at room temperature (melting point: 15–17°C; boiling point: 237°C) with a density of 0.91 g/mL . Its applications span antimicrobial therapies, flavor modulation in food, and metabolic research. This compound disrupts microbial cell membranes, exhibits anti-inflammatory properties , and enhances ketogenesis in astrocytes . Industrially, it is used in antibody purification and as a precursor for esters like ethyl octanoate, which have insecticidal and antifungal activities .
Preparation Methods
Caprylic acid can be synthesized through several methods:
Oxidation of C8 Aldehyde: This is a common industrial method where the C8 aldehyde is oxidized to produce caprylic acid.
Fractional Distillation: Caprylic acid can be isolated from natural sources such as coconut oil and palm kernel oil through fractional distillation.
Precipitation: In laboratory settings, caprylic acid is used to precipitate non-IgG serum proteins, which can then be separated by centrifugation.
Chemical Reactions Analysis
Caprylic acid undergoes various chemical reactions, including:
Oxidation: Caprylic acid can be oxidized to produce caprylic aldehyde and further to caprylic acid.
Esterification: It reacts with alcohols to form esters, which are used in perfumery.
Hydrogenation: Caprylic acid can be hydrogenated to produce octanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed from these reactions include caprylic aldehyde, esters, and octanol .
Scientific Research Applications
Food Industry Applications
Antimicrobial Agent
Octanoic acid is recognized for its antimicrobial properties, making it a valuable additive in food preservation. It is effective against a range of pathogens and is often used in sanitizing formulations for food contact surfaces, particularly in meat processing and beverage industries. Studies have indicated that this compound can significantly reduce microbial contamination on surfaces, thus enhancing food safety .
Flavoring Agent
In the food industry, this compound serves as a flavoring agent and is utilized in the production of esters for perfumes and artificial flavorings. Its pleasant odor contributes to the sensory qualities of various food products .
Pharmaceutical Applications
Therapeutic Uses
Recent clinical trials have evaluated this compound's potential therapeutic effects, particularly in neurological conditions such as essential tremor. A double-blind study demonstrated that this compound was safe and well-tolerated; however, it did not show significant benefits over placebo in reducing tremor severity . This highlights the need for further research to establish its efficacy in therapeutic contexts.
Hepatic Metabolism Assessment
this compound has been utilized in breath tests to assess liver function and mitochondrial beta-oxidation. These tests are particularly relevant in diagnosing liver diseases such as hepatitis and cirrhosis. The use of octanoate as a substrate allows for non-invasive monitoring of metabolic processes in the liver .
Industrial Applications
Biocides and Disinfectants
In industrial settings, this compound is employed as a biocide and disinfectant due to its ability to inhibit microbial growth. It is particularly useful in cleaning agents for food processing equipment . The effectiveness of this compound-based formulations against specific pathogens has been documented, supporting its regulatory approval as a processing aid in various countries .
Lubricants and Surfactants
this compound is also used in the formulation of lubricants and surfactants. It acts as a viscosity adjustor and corrosion inhibitor in industrial applications, contributing to the performance of hydraulic fluids and metalworking fluids .
Case Study: Bone Health
A significant study investigated the effects of this compound on bone health using Swiss albino mice. The findings revealed that administration of this compound led to a reduction in alkaline phosphatase levels (a marker for bone formation) and an increase in tartrate-resistant acid phosphatase levels (a marker for bone resorption). These results suggest detrimental effects on bone mineralization associated with this compound treatment .
Table 1: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Food Industry | Antimicrobial agent | Effective against pathogens; enhances safety |
Flavoring agent | Contributes pleasant sensory qualities | |
Pharmaceutical | Therapeutic uses | Safe but no significant benefits observed |
Hepatic metabolism assessment | Useful for non-invasive liver function tests | |
Industrial | Biocides and disinfectants | Effective microbial growth inhibition |
Lubricants and surfactants | Acts as viscosity adjustor and corrosion inhibitor |
Mechanism of Action
Caprylic acid exerts its effects through several mechanisms:
Antimicrobial Action: It disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Action: Caprylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Metabolic Pathways: It is metabolized in the liver to produce energy and ketone bodies, which can be used by the brain and muscles.
Comparison with Similar Compounds
Structural and Physical Properties
Notes:
- Decanoic acid (C10) has a higher melting point (31.6°C) due to increased van der Waals interactions .
- Ethyl octanoate, an ester derivative, is volatile and contributes to fruity flavors in wines and perfumes .
Antimicrobial Activity
- This compound: Effective against S. aureus, E. coli, and C. albicans via membrane disruption .
- Decanoic Acid: Higher toxicity than this compound in yeast (S. cerevisiae), reducing growth rates by 50% at 8 mg/L .
- Ethyl Octanoate: Exhibits anticandidal and antifungal properties but lower toxicity compared to free fatty acids .
Metabolic Pathways
- Oxidation Rates: this compound is oxidized faster than decanoic acid, leading to lower accumulation in tissues .
- Yeast Fermentation: Both octanoic and decanoic acids inhibit S. cerevisiae growth, with decanoic acid prolonging fermentation latency more significantly .
- Mitochondrial Effects: this compound enhances ketone body production, while decanoic acid may impair mitochondrial function in muscle cells .
Research Findings and Contradictions
- Toxicity Mechanisms: In Drosophila, this compound’s toxicity is chain-length-specific (C8 > C10 > C6), but esters and alcohols show reduced toxicity . However, decanoic acid’s higher hydrophobicity increases membrane permeability in yeast .
- Antiviral Efficacy: this compound inactivates HSV-1 in some studies but fails against SARS-CoV, highlighting context-dependent activity .
Biological Activity
Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid (MCFA) with significant biological activities and potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties, metabolic effects, and implications for various health conditions.
- Molecular Formula : C8H16O2
- Molar Mass : 144.21 g/mol
- Structure : this compound is composed of an eight-carbon chain with a carboxylic acid functional group.
1. Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell death. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for natural preservatives in food and pharmaceuticals .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 - 1.0 mM |
Escherichia coli | 1.0 - 2.0 mM |
Bacillus subtilis | 0.25 - 0.5 mM |
2. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and epilepsy. It can cross the blood-brain barrier and be metabolized into ketone bodies, which serve as an alternative energy source for neurons . A study on U87MG glioblastoma cells showed that this compound influenced mitochondrial metabolism and increased ketone body production, suggesting its potential role in brain health .
3. Metabolic Effects
This compound has been studied for its role in metabolic pathways, particularly in relation to fatty acid synthesis and energy metabolism. It has been shown to stimulate certain metabolic processes that could be beneficial in conditions like diabetes and obesity . The following table summarizes key metabolic pathways influenced by this compound:
Pathway | Effect |
---|---|
Citric Acid Cycle | Increased activity |
Ketone Body Metabolism | Enhanced production |
Glutamine/Glutamate Metabolism | Modulation observed |
Case Study 1: this compound in Epilepsy Management
A clinical trial investigated the effects of a ketogenic diet enriched with this compound on patients with drug-resistant epilepsy. Results indicated a significant reduction in seizure frequency, supporting the hypothesis that this compound can enhance ketone body production, providing an alternative energy source for brain cells .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various fatty acids' antimicrobial properties, this compound was found to be one of the most effective against methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential use in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What transcriptomic approaches are used to study octanoic acid production in Saccharomyces cerevisiae?
RNA-Seq analysis of S. cerevisiae producer strains reveals differential gene expression during fermentation. For example, RPL40B overexpression increased this compound titers by 40%, highlighting its novel role in fatty acid biosynthesis. Sampling at multiple timepoints (e.g., T1-T3) helps correlate gene expression with production phases and growth dynamics .
Q. How does this compound toxicity impact microbial growth, and what mechanisms are involved?
this compound disrupts intracellular pH homeostasis via passive diffusion of its undissociated form. This triggers plasma membrane H+-ATPase activity to expel protons, depleting cellular energy. Toxicity also correlates with reduced long-chain fatty acid synthesis, impairing membrane integrity. Growth inhibition is more pronounced in acidic media .
Q. What genetic targets have been identified to mitigate this compound toxicity in yeast?
Overexpression of RPL40B enhances tolerance, while HXT2 (hexose transporter) and BTN2 (v-SNARE protein) overexpression reduces titers, suggesting roles in pH regulation and vesicle trafficking. Knockouts of these genes, however, showed no significant impact, indicating complex post-translational interactions .
Advanced Research Questions
Q. How do intracellular vs. extracellular this compound concentrations differentially regulate yeast physiology?
Transcriptomic responses to internally produced this compound differ markedly from external exposure. For example, HXT2 is downregulated in producer strains but upregulated in wild-type strains exposed externally. This divergence suggests distinct stress-response pathways, necessitating tailored engineering strategies .
Q. What contradictions exist in the role of BTN2 in this compound production?
Despite BTN2 downregulation in RNA-Seq data, its plasmid-based overexpression reduced titers by 13%, while knockouts had no effect. This paradox may arise from pH-dependent protein turnover or interactions with vacuolar H+-ATPase, underscoring the need for proteomic validation .
Q. What methodological challenges arise in high-throughput screening of this compound producers?
Biosensor development for FACS screening requires optimizing dynamic range and specificity. A TF-based biosensor was developed after GPCR-based systems failed reproducibility. Challenges include minimizing interference from media components and ensuring linear detection across physiological concentrations .
Q. How can gas chromatography (GC) be optimized for quantifying this compound in biological samples?
Using internal standards like n-nonanoic acid improves accuracy. For plasma analysis, extraction efficiencies >98% are achieved with 100 µL samples. Intra-assay CVs <8% ensure reliability, critical for monitoring therapeutic levels in epilepsy studies .
Q. Key Takeaways
- Transcriptomics and targeted gene editing are pivotal for optimizing production and tolerance.
- Methodological rigor in biosensor design and analytical quantification is critical for reproducibility.
- Contradictory findings (e.g., BTN2 effects) highlight the need for multi-omics integration to resolve mechanistic ambiguities.
Properties
IUPAC Name |
octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Record name | OCTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17440 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15696-43-2 (unspecified lead salt), 16577-52-9 (lithium salt), 18312-04-4 (unspecified zirconium salt), 1912-83-0 (tin(+2) salt), 1984-06-1 (hydrochloride salt), 20195-23-7 (unspecified chromium salt), 20543-04-8 (unspecified copper salt), 2191-10-8 (cadmium salt), 3130-28-7 (iron(+3) salt), 3890-89-9 (copper(+2) salt), 4696-54-2 (barium salt), 4995-91-9 (nickel(+2) salt), 5206-47-3 (zirconium(+4) salt), 557-09-5 (zinc salt), 5972-76-9 (ammonium salt), 6028-57-5 (aluminum salt), 60903-69-7 (La(+3) salt), 6107-56-8 (calcium salt), 6427-90-3 (chromium(+2) salt), 6535-19-9 (unspecified manganese salt), 6535-20-2 (unspecified iron salt), 6700-85-2 (cobalt salt), 67816-08-4 (Ir(+3) salt), 68957-64-2 (Ru(+3) salt), 7319-86-0 (lead(+2) salt), 7435-02-1 (unspecified Ce salt), 764-71-6 (potassium salt) | |
Record name | Octanoic acid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021645 | |
Record name | Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO], Liquid, colourless, oily liquid/slight, unpleasant odour | |
Record name | OCTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17440 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octanoic acid | |
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Record name | Octanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Caprylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Octanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
463.5 °F at 760 mmHg (NTP, 1992), 239 °C | |
Record name | OCTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17440 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Caprylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04519 | |
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Record name | OCTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
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Flash Point |
230 °F (NTP, 1992), 270 °F, 130 °C (open cup), 270 °F. | |
Record name | OCTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17440 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2211 | |
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Record name | OCTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid, Miscible in ethanol, chloroform, acetonitrile, In water 789 mg/L at 30 °C, 0.789 mg/mL, slightly soluble in water; soluble in most organic solvents | |
Record name | OCTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17440 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Caprylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | OCTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Caprylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Octanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.91 (USCG, 1999) - Less dense than water; will float, 0.910 at 20 °C/4 °C, 0.91 | |
Record name | OCTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17440 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | OCTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Octanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992), 0.00371 [mmHg], VP: 1 MM HG AT 78.0 °C, 3.71X10-3 mm Hg at 25 °C | |
Record name | OCTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17440 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2211 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | OCTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) | |
Record name | OCTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD, Colorless, Oily liquid | |
CAS No. |
124-07-2 | |
Record name | OCTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17440 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Octanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caprylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | octanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBL58JN025 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OCTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Caprylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 to 62 °F (NTP, 1992), 16.5 °C | |
Record name | OCTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17440 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Caprylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OCTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Caprylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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